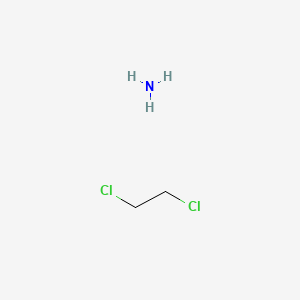

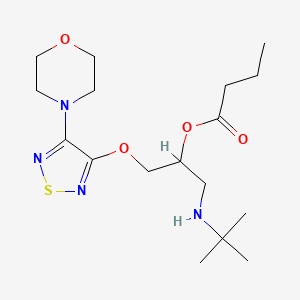

![molecular formula C30H30N20O10 B3068135 Cucurbit[5]uril CAS No. 259886-49-2](/img/structure/B3068135.png)

Cucurbit[5]uril

Vue d'ensemble

Description

Cucurbit5uril is a member of the cucurbituril family, which are macrocyclic molecules composed of glycoluril units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes with a variety of molecules due to their unique cavity structure. Cucurbit5uril, specifically, consists of five glycoluril units, forming a relatively small cavity compared to other members of the cucurbituril family .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cucurbit5uril is synthesized through the acid-catalyzed condensation of glycoluril and formaldehyde. The reaction typically involves heating the mixture at temperatures between 75 and 90°C. The reaction conditions can be adjusted to favor the formation of different cucurbituril sizes, with cucurbit5uril being one of the smaller products .

Industrial Production Methods: Industrial production of cucurbit5uril follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Fractional crystallization and dissolution techniques are often employed to isolate cucurbit5uril from other cucurbituril homologues .

Analyse Des Réactions Chimiques

Types of Reactions: Cucurbit5uril primarily undergoes host-guest interactions rather than traditional chemical reactions like oxidation or reduction. These interactions are driven by hydrophobic forces and cation-dipole interactions .

Common Reagents and Conditions: The formation of host-guest complexes with cucurbit5uril typically involves neutral or cationic guest molecules. The conditions for these reactions are generally mild, often occurring at room temperature and neutral pH .

Major Products: The major products of reactions involving cucurbit5uril are the host-guest complexes themselves. These complexes can encapsulate a variety of molecules, including drug molecules, amino acids, and peptides .

Applications De Recherche Scientifique

Cucurbit5uril has a wide range of applications in scientific research due to its unique host-guest chemistry. Some of the key applications include:

Chemistry: Used as a molecular container for catalysis and stabilization of reactive intermediates.

Biology: Employed in the encapsulation of biomolecules for protection and controlled release.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceuticals.

Industry: Applied in the development of sensors and separation technologies.

Mécanisme D'action

The mechanism by which cucurbit5uril exerts its effects is primarily through the formation of host-guest complexes. The cavity of cucurbit5uril can encapsulate guest molecules, stabilizing them through hydrophobic interactions and cation-dipole interactions. This encapsulation can protect the guest molecules from degradation and enhance their solubility .

Comparaison Avec Des Composés Similaires

Cucurbit5uril is unique among cucurbiturils due to its smaller cavity size, which makes it suitable for encapsulating smaller guest molecules. Similar compounds include:

- Cucurbit 6uril: Larger cavity, suitable for larger guest molecules .

- Cucurbit 7uril: Even larger cavity, used for very large guest molecules .

- Cyclodextrins: Another family of macrocyclic molecules with similar host-guest chemistry .

- Calixarenes: Macrocyclic molecules with different structural features but similar applications .

- Pillararenes: Another class of macrocyclic molecules with host-guest properties .

Cucurbit5uril’s smaller cavity size makes it unique in its ability to encapsulate smaller molecules, providing specific advantages in applications requiring precise molecular encapsulation .

Propriétés

InChI |

InChI=1S/C30H30N20O10/c51-21-31-1-32-12-14-36(22(32)52)4-40-16-18-44(26(40)56)8-48-20-19-47(29(48)59)7-43-17-15-39(25(43)55)3-35(21)13-11(31)33-2-34(12)24(54)38(14)6-42(16)28(58)46(18)10-50(20)30(60)49(19)9-45(17)27(57)41(15)5-37(13)23(33)53/h11-20H,1-10H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSVEHYLRGITRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)

![4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(4-hydroxyphenyl)sulfonylphenol](/img/structure/B3068125.png)

![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)

![1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one](/img/structure/B3068154.png)

![(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068159.png)